5-(4-Boc-aminophenyl)-3-methylphenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-(4-Boc-aminophenyl)-3-methylphenol” is a chemical compound. The Boc (tert-butoxycarbonyl) group in the compound is a protective group used in organic synthesis . It is stable towards most nucleophiles and bases .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Chemical Reactions Analysis

The Boc group in the compound is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .科学的研究の応用

Proteasome Inhibition and Anticancer Properties

5-(4-Boc-aminophenyl)-3-methylphenol has been studied for its potential in inhibiting the proliferation of human liver cancer cells. Compounds derived from similar structures have demonstrated a strong inhibitory effect on HepG2 cells and the human cancer cellular 20S proteasome. These findings indicate a potential pathway for studying anticancer mechanisms and the effects of various functional group substitutions (Yan et al., 2015).

Development of Novel Pharmaceutical Compounds

This compound has been involved in the synthesis of novel pharmaceutical agents. For instance, the synthesis of boronic esters of phthalocyanine precursors and Schiff bases have included derivatives of 4-aminophenol, which are closely related to 5-(4-Boc-aminophenyl)-3-methylphenol. These developments are significant in the creation of new drugs and therapeutic agents (Özçelik & Gül, 2012).

Antimicrobial and Antidiabetic Activities

4-Aminophenol derivatives, closely related to 5-(4-Boc-aminophenyl)-3-methylphenol, have shown broad-spectrum antimicrobial and significant antidiabetic activities. These compounds have demonstrated strong inhibition against various bacterial strains and fungi, as well as inhibitory effects on amylase and glucosidase, which are key enzymes in diabetes management (Rafique et al., 2022).

Photoactivatable Analogs for Biological Studies

Derivatives of phenylalanine, similar to 5-(4-Boc-aminophenyl)-3-methylphenol, have been used to create photoactivatable analogs. These compounds are significant in biological research, particularly in studying protein synthesis and enzyme interactions in various cellular processes (Baldini et al., 1988).

Synthesis of Bioactive Compounds

The compound has been utilized in the synthesis of various bioactive compounds, including amino acids and peptides with potential therapeutic applications. For example, its derivatives have been used in the stereocontrolled synthesis of unusual amino acids and in the preparation of peptidomimetics or biologically active compounds based on the triazole scaffold (Hutton & White, 1997; Ferrini et al., 2015).

Safety and Hazards

The safety data sheet for a related compound, “(4-Boc-aminophenyl)boronic acid”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use protective measures when handling the compound .

作用機序

Target of Action

It is known that the compound contains aboronic acid group , which is commonly used in Suzuki–Miyaura cross-coupling reactions . These reactions are widely applied in carbon–carbon bond forming reactions .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, the boronic acid group plays a crucial role. The reaction involves two main steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The suzuki–miyaura cross-coupling reactions in which it participates can lead to the formation of a variety of organic compounds .

Result of Action

The compound’s participation in suzuki–miyaura cross-coupling reactions can result in the formation of a variety of organic compounds .

Action Environment

The action, efficacy, and stability of 5-(4-Boc-aminophenyl)-3-methylphenol can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which it participates are known to be exceptionally mild and functional group tolerant .

特性

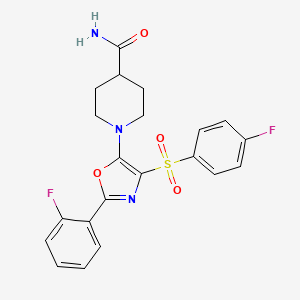

IUPAC Name |

tert-butyl N-[4-(3-hydroxy-5-methylphenyl)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-12-9-14(11-16(20)10-12)13-5-7-15(8-6-13)19-17(21)22-18(2,3)4/h5-11,20H,1-4H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXIJLFQYWPXMMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Boc-aminophenyl)-3-methylphenol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2412284.png)

![1-(3-hydroxypropyl)-4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2412286.png)

![ethyl 4-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2412287.png)

![4-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2412298.png)

![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2412304.png)

![3-butyl-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2412306.png)